2,5-difluoro-N-(3-methylbutyl)aniline
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Overview
Description
2,5-Difluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a 3-methylbutyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(3-methylbutyl)aniline typically involves the following steps:
Nitration: The starting material, 2,5-difluoroaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amine group with 3-methylbutyl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the 3-methylbutyl group influences its hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,5-Difluoroaniline: Lacks the 3-methylbutyl group, making it less hydrophobic.
3,5-Difluoro-N-(2-methylbutyl)aniline: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
2,4-Difluoro-N-(3-methylbutyl)aniline: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 2,5-Difluoro-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,5-difluoro-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C11H15F2N/c1-8(2)5-6-14-11-7-9(12)3-4-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
ZXMGOYBOTDGNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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